molecular formula C9H7ClF3NO2 B159365 Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 128073-16-5

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No. B159365
M. Wt: 253.6 g/mol
InChI Key: COMQYNZHBCNPNW-UHFFFAOYSA-N
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Patent
US06204221B1

Procedure details

423 g of ethyl 3-chloro-5-trifluoromethyl-2-pyridinecarboxylate (Example H2) is initially introduced into a mixture of 800 ml of water and 160 ml of ethanol. 800 ml of a 2N sodium hydroxide solution are added dropwise at a temperature below 35° C. After 3 hours, the mixture is washed twice with methylene chloride and then rendered acid with an excess of concentrated hydrochloric acid, while cooling in an ice-bath. The slurry formed is filtered and the solid is washed with water and dried in vacuo. 318 g of the desired product are obtained as a white solid of melting point 135° C. (decomposition).
Quantity
423 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12]([O:14]CC)=[O:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.O.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
423 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(=O)OCC
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture is washed twice with methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath
CUSTOM
Type
CUSTOM
Details
The slurry formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 318 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06204221B1

Procedure details

423 g of ethyl 3-chloro-5-trifluoromethyl-2-pyridinecarboxylate (Example H2) is initially introduced into a mixture of 800 ml of water and 160 ml of ethanol. 800 ml of a 2N sodium hydroxide solution are added dropwise at a temperature below 35° C. After 3 hours, the mixture is washed twice with methylene chloride and then rendered acid with an excess of concentrated hydrochloric acid, while cooling in an ice-bath. The slurry formed is filtered and the solid is washed with water and dried in vacuo. 318 g of the desired product are obtained as a white solid of melting point 135° C. (decomposition).
Quantity
423 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12]([O:14]CC)=[O:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.O.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
423 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(=O)OCC
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture is washed twice with methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath
CUSTOM
Type
CUSTOM
Details
The slurry formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 318 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.